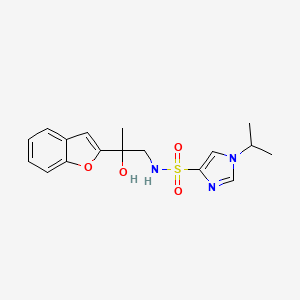

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, an imidazole ring, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of these functional groups makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUXLBMHTCXELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones using hypervalent iodine reagents . The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors, such as 1,2-diamines and carboxylic acids . The sulfonamide group is usually added via a sulfonation reaction using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and the employment of robust catalysts to improve reaction efficiency . Additionally, purification techniques such as crystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is typically used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives of the benzofuran ring.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes . The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like 2-benzoylbenzofuran and aurones share the benzofuran core and exhibit similar biological activities.

Imidazole derivatives: Compounds such as clotrimazole and miconazole contain the imidazole ring and are known for their antifungal properties.

Sulfonamide derivatives: Sulfamethoxazole and sulfasalazine are well-known sulfonamide antibiotics.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the combination of these three functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a benzofuran moiety , an imidazole ring , and a sulfonamide group , which collectively contribute to its pharmacological potential. The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | Known for various biological activities, including anti-tumor and anti-inflammatory properties. |

| Imidazole Ring | Associated with antifungal and antibacterial activities. |

| Sulfonamide Group | Enhances therapeutic applications through interaction with biological targets. |

Biological Activity

The compound exhibits a range of biological activities due to its structural components, particularly in the following areas:

Antifungal Activity

Research indicates that compounds containing benzofuran and imidazole rings, such as this compound, demonstrate significant antifungal properties. For instance, studies have shown that similar benzofuran-imidazoles exhibited effective killing activity against fungal strains without developing resistance . The minimum inhibitory concentrations (MICs) were determined to be favorable under specific conditions, indicating the potential for this compound in antifungal therapies.

Antibacterial Properties

The sulfonamide group within the compound is known for its antibiotic properties. Compounds with similar structural characteristics have been documented to possess broad-spectrum antibacterial activity. This suggests that this compound may also exhibit similar effects, making it a candidate for further investigation in antibacterial drug development.

Anti-inflammatory Effects

The presence of the imidazole ring has been linked to anti-inflammatory activities in various studies. Compounds with imidazole structures have been shown to reduce inflammation markers in experimental models, indicating that this compound might offer therapeutic benefits in inflammatory conditions.

Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of two new benzofuran-imidazoles (IM/B/4-62 and IM/B/4-66), significant results were obtained using modified Sabouraud's medium. The compounds displayed effective killing activity against fungal cells at various pH levels and inoculum sizes, with no observed resistance . Such findings highlight the potential of structurally similar compounds like this compound in antifungal applications.

Study 2: Antibacterial Screening

A broader screening of compounds containing sulfonamide groups has consistently shown promising antibacterial activity across various bacterial strains. The unique combination of functional groups in this compound may enhance its efficacy against resistant bacterial strains, warranting further exploration in medicinal chemistry.

Q & A

Q. What are the key synthetic pathways for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by sulfonamide coupling. Key steps include:

- Step 1: Synthesis of the 2-(benzofuran-2-yl)-2-hydroxypropyl intermediate via Friedel-Crafts alkylation or cyclization of substituted phenols under acidic conditions .

- Step 2: Sulfonamide formation by reacting 1-isopropyl-1H-imidazole-4-sulfonyl chloride with the intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base .

- Critical Factors: Temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess sulfonyl chloride may lead to di-sulfonated byproducts, requiring purification via column chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what challenges arise in structural elucidation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying the benzofuran ring (δ 6.8–7.8 ppm for aromatic protons) and sulfonamide moiety (δ 3.1–3.5 ppm for isopropyl groups). Overlapping signals in crowded regions (e.g., hydroxypropyl CH₂) may require 2D COSY or HSQC .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~435) and detects impurities .

- X-ray Crystallography: SHELX-based refinement resolves stereochemistry but faces challenges with crystal twinning or weak diffraction due to flexible hydroxypropyl groups .

Q. How does the compound’s structure contribute to its potential biological activity, particularly in antimicrobial or anticancer contexts?

Methodological Answer:

- Benzofuran Core: Enhances lipophilicity, facilitating membrane penetration. Substitutions at C-2 influence binding to fungal cytochrome P450 (e.g., CYP51 inhibition in Candida spp.) .

- Sulfonamide Group: Acts as a hydrogen-bond acceptor, targeting bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms in cancer cells .

- Hydroxypropyl Linker: Introduces stereochemical complexity; (R)- and (S)-enantiomers may exhibit divergent activity, requiring chiral HPLC for separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across different cell lines?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays (e.g., P-388 leukemia cells) show IC₅₀ variability (±20%) due to metabolic heterogeneity .

- Mechanistic Profiling: Use RNA sequencing to identify differential gene expression in sensitive vs. resistant cell lines. For instance, upregulation of efflux pumps (e.g., ABCB1) may explain reduced efficacy in certain cancers .

- Metabolite Screening: LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that contribute to discrepancies between in vitro and in vivo models .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets, and how do docking studies inform experimental design?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS. The sulfonamide’s sulfonyl oxygen forms stable hydrogen bonds with His64 in carbonic anhydrase IX .

- Docking (AutoDock Vina): Prioritize targets by docking scores; validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

- ADMET Prediction: Tools like SwissADME assess bioavailability; logP values >3 suggest poor aqueous solubility, guiding formulation strategies (e.g., nanoemulsions) .

Q. What are the common side reactions during synthesis, and how can they be mitigated through experimental design?

Methodological Answer:

- Byproduct Formation:

- Purification Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.